molecular formula C30H30O6 B14325236 1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene CAS No. 109972-82-9

1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene

Cat. No.: B14325236
CAS No.: 109972-82-9
M. Wt: 486.6 g/mol
InChI Key: SPQYBONYANQBRL-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene is a complex organic compound characterized by a central benzene ring substituted with three oxyethane-2,1-diyloxy groups, each of which is further connected to another benzene ring. This structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Central Benzene Core: The central benzene ring is functionalized with three hydroxyl groups through a series of electrophilic aromatic substitution reactions.

    Attachment of Oxyethane-2,1-diyloxy Groups: The hydroxyl groups are then converted to oxyethane-2,1-diyloxy groups using appropriate alkylation reactions, often involving ethylene oxide or similar reagents.

    Final Coupling with Benzene Rings: The oxyethane-2,1-diyloxy groups are further reacted with benzene derivatives to form the final tribenzene structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxyethane-2,1-diyloxy groups to corresponding alcohols or ethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene exerts its effects is largely dependent on its interaction with other molecules. The compound’s multiple benzene rings and oxyethane-2,1-diyloxy groups allow it to form stable complexes with various molecular targets. These interactions can influence molecular pathways, such as signal transduction and metabolic processes, by altering the conformation and activity of target proteins and enzymes.

Comparison with Similar Compounds

1,1’,1’'-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene can be compared with other similar compounds, such as:

    Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar in having a central benzene core with three substituents, but differs in the nature of the substituents.

    (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid): Another compound with a central benzene core, but with phosphonic acid groups instead of oxyethane-2,1-diyloxy groups.

    1,3,5-Benzenetricarbonyl trichloride: Features a central benzene ring with three carbonyl chloride groups, used in different chemical applications.

Properties

CAS No.

109972-82-9

Molecular Formula

C30H30O6

Molecular Weight

486.6 g/mol

IUPAC Name

1,3,5-tris(2-phenoxyethoxy)benzene

InChI

InChI=1S/C30H30O6/c1-4-10-25(11-5-1)31-16-19-34-28-22-29(35-20-17-32-26-12-6-2-7-13-26)24-30(23-28)36-21-18-33-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2

InChI Key

SPQYBONYANQBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC(=CC(=C2)OCCOC3=CC=CC=C3)OCCOC4=CC=CC=C4

Origin of Product

United States

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